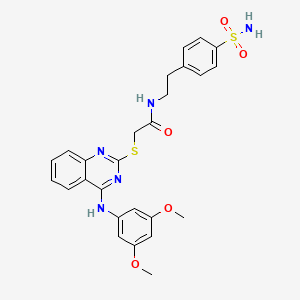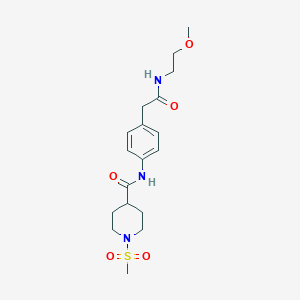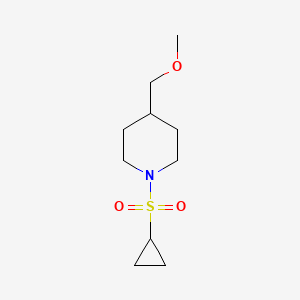
1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring are a cyclopropylsulfonyl group and a methoxymethyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine can be synthesized from pentanenitrile through a process known as catalytic hydrogenation . Additionally, methoxymethyl groups can be introduced through a variety of methods, including the use of methoxymethyl-triphenylphosphonium chloride .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . The presence of the sulfonyl and methoxymethyl groups could also influence the compound’s reactivity.
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . The physical and chemical properties of “1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” would be influenced by the presence of the cyclopropylsulfonyl and methoxymethyl groups.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research in organic chemistry often focuses on the synthesis and characterization of novel compounds, including those containing aminobenzenesulfonamide and various cyclic compounds. For example, the development of sequential Nicholas and Pauson-Khand reactions has been explored for synthesizing unique polyheterocyclic compounds. Such methodologies facilitate the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of aminobenzenesulfonamide derivatives in both organic synthesis and the pharmaceutical industry (Kaneda, 2020).
Applications in Pharmaceutical Research
Certain compounds, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant because they represent the structural motif of many natural products and therapeutically relevant compounds. The review covering literature from 2010 to 2020 provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, underscoring the general access to structurally diverse compounds of pharmaceutical interest (Philip et al., 2020).
Environmental and Antifungal Applications
Research into the environmental safety of surfactant classes and relevant feedstocks, including those related to aminobenzenesulfonamides, has been conducted to understand their environmental properties, fate, and toxicity. This comprehensive report covers chemical structures, use, volume information, and the process for conducting both prospective and retrospective risk assessments for large-volume chemicals with wide dispersive use. Such studies ensure that these substances, despite their high volume and widespread release into the environment, do not adversely impact aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).
Mécanisme D'action
Safety and Hazards
Handling piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . The safety and hazards of “1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” would likely be similar, but could also be influenced by the other functional groups present in the molecule.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-14-8-9-4-6-11(7-5-9)15(12,13)10-2-3-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQZTSVAWNASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

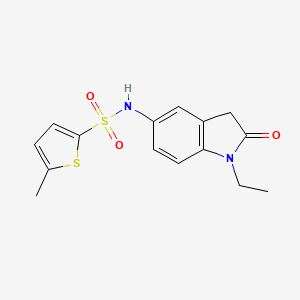
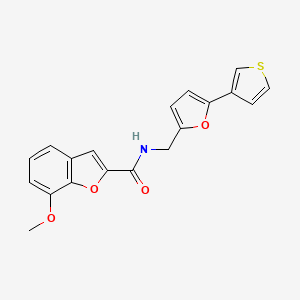
![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)


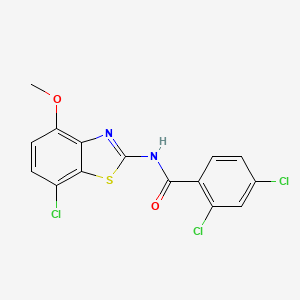

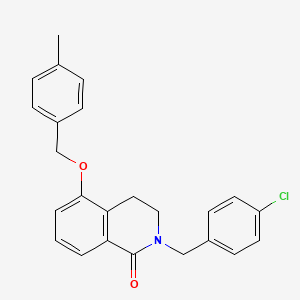
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)


